12-Mercaptododecanoic acid

Catalog No.
S1480990
CAS No.
82001-53-4
M.F
C12H24O2S
M. Wt
232.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Mercaptododecanoic acid

CAS Number

82001-53-4

Product Name

12-Mercaptododecanoic acid

IUPAC Name

12-sulfanyldodecanoic acid

Molecular Formula

C12H24O2S

Molecular Weight

232.38 g/mol

InChI

InChI=1S/C12H24O2S/c13-12(14)10-8-6-4-2-1-3-5-7-9-11-15/h15H,1-11H2,(H,13,14)

InChI Key

SDAWVOFJSUUKMR-UHFFFAOYSA-N

SMILES

C(CCCCCC(=O)O)CCCCCS

Synonyms

12-Mercaptododecanoic acid ,97%;12-Mercaptododecanoic acid 96%

Canonical SMILES

C(CCCCCC(=O)O)CCCCCS

12-Mercaptododecanoic acid is a thiol compound with the molecular formula C₁₂H₂₄O₂S. It features both a thiol (-SH) functional group and a carboxylic acid (-COOH) group, which contribute to its unique chemical properties. This compound is characterized by its hydrophilic nature, allowing it to interact effectively with various substrates, making it useful in several chemical and biological applications .

MDA's mechanism of action revolves around its ability to self-assemble on surfaces. The thiol group binds strongly to metal surfaces, while the carboxylic acid group can be further functionalized to introduce desired chemical functionalities onto the surface. This allows researchers to tailor surfaces for specific applications, such as creating biosensors, corrosion-resistant materials, or surfaces with controlled wettability.

For example, a study investigated the effect of MDA chain length on the precision of copper-bound "molecular ruler" stacks. By using MDA, researchers can control the spacing between molecules on a surface at the atomic level.

MDA is classified as a dangerous good for transport due to its potential health hazards [].

  • Skin and eye irritant: Direct contact with MDA can irritate skin and eyes [].
  • Harmful if swallowed: Ingestion of MDA can be harmful [].

Biological Research

  • Antioxidant and anti-inflammatory properties: Studies suggest 12-MDA may reduce oxidative stress and inflammation in cells. This potential makes it a candidate for research into age-related diseases and chronic inflammatory conditions. Source:
  • Anticancer effects: Research indicates 12-MDA may have antitumor properties, potentially inhibiting cancer cell proliferation and inducing apoptosis (programmed cell death). Source:
  • Antimicrobial and antifungal activity: 12-MDA exhibits antimicrobial and antifungal properties, making it a potential candidate for research into new antimicrobial agents. Source:

Material Science

  • Self-assembled monolayers: 12-MDA's ability to form self-assembled monolayers on various surfaces makes it valuable for studying surface properties and developing new materials with desired functionalities. Source:
  • Nanoparticle synthesis and functionalization: 12-MDA can be used to synthesize and functionalize nanoparticles, tailoring their properties for applications in drug delivery, biosensing, and catalysis. Source

Environmental Science

  • Bioremediation: 12-MDA shows promise in bioremediation efforts, potentially aiding in the removal of heavy metals and organic pollutants from contaminated environments. Source
  • Environmental stress studies: Research utilizes 12-MDA to investigate the impact of environmental stressors on plants and animals, providing insights into their physiological responses. Source

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in creating various derivatives for industrial applications.
  • Thiol-ene Reactions: The thiol group can undergo reactions with alkenes in the presence of UV light or heat, facilitating the formation of thioether linkages.
  • Oxidation: The thiol group can be oxidized to form disulfides, which are significant in protein chemistry and materials science.

These reactions highlight the versatility of 12-mercaptododecanoic acid in synthetic chemistry and materials science.

Research indicates that 12-mercaptododecanoic acid exhibits notable biological activity, particularly in the field of bioconjugation. Its thiol group allows for covalent bonding with proteins and other biomolecules, facilitating the development of biosensors and drug delivery systems. Studies have shown that immobilization techniques utilizing this compound can enhance the stability and functionality of proteins in various applications .

Several methods exist for synthesizing 12-mercaptododecanoic acid:

  • Alkylation of Thiol Compounds: Starting from a suitable dodecanol, thiolation can be achieved through reaction with hydrogen sulfide or thiolating agents.
  • Reduction of Dodecanoyl Chloride: Dodecanoyl chloride can be reduced using lithium aluminum hydride in the presence of thiol reagents to yield 12-mercaptododecanoic acid.
  • Direct Synthesis from Fatty Acids: Fatty acids can be converted into their corresponding thiols using appropriate reducing agents.

These methods provide flexibility in producing this compound for specific applications.

12-Mercaptododecanoic acid finds extensive applications across various fields:

  • Bioconjugation: Used for immobilizing proteins on surfaces for biosensors and diagnostic tools.
  • Nanotechnology: Serves as a stabilizing agent for nanoparticles, enhancing their functional properties.
  • Surface Modification: Utilized in creating self-assembled monolayers on metal surfaces to improve adhesion and corrosion resistance.
  • Drug Delivery: Its ability to form stable conjugates with drugs makes it valuable for targeted delivery systems.

These applications underscore its significance in both research and industrial sectors.

Studies on the interactions of 12-mercaptododecanoic acid with various substrates have demonstrated its potential for enhancing surface properties. For instance, research has shown that it can effectively bind to gold surfaces, forming robust self-assembled monolayers that improve biocompatibility and functionality . Furthermore, its interactions with proteins indicate promise for applications in biomaterials and drug delivery systems.

When comparing 12-mercaptododecanoic acid to other similar compounds, several key characteristics highlight its uniqueness:

Compound NameFunctional GroupsUnique Features
11-Mercaptoundecanoic AcidThiol, Carboxylic AcidOne carbon shorter; used similarly in bioconjugation
1-DodecanethiolThiolLacks carboxylic acid; primarily used as a surfactant
16-Mercaptohexadecanoic AcidThiol, Carboxylic AcidLonger chain; used in similar applications but less hydrophilic

12-Mercaptododecanoic acid's combination of hydrophilicity and dual functional groups makes it particularly versatile compared to these similar compounds. Its ability to form stable conjugates while maintaining solubility is a significant advantage in many applications.

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

12-Mercaptododecanoic acid

Dates

Modify: 2023-09-13

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